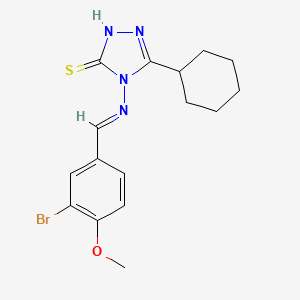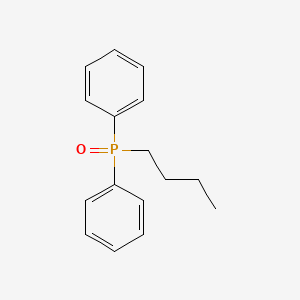
Phosphine oxide, butyldiphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl(diphenyl)phosphine oxide is an organophosphorus compound with the chemical formula C16H19OP It is a tertiary phosphine oxide, characterized by the presence of a phosphorus atom bonded to two phenyl groups and one butyl group, with an oxygen atom double-bonded to the phosphorus
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Butyl(diphenyl)phosphine oxide can be synthesized through several methods. One common approach involves the reaction of diphenylphosphine with butyl halides under basic conditions. The reaction typically proceeds as follows:
Reaction of Diphenylphosphine with Butyl Halides: Diphenylphosphine is reacted with butyl bromide or butyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is carried out in an inert solvent like tetrahydrofuran (THF) at room temperature or slightly elevated temperatures.
Oxidation: The resulting butyl(diphenyl)phosphine is then oxidized using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid to yield butyl(diphenyl)phosphine oxide.
Industrial Production Methods
Industrial production of butyl(diphenyl)phosphine oxide follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Butyl(diphenyl)phosphine oxide undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form phosphine oxides with higher oxidation states.
Reduction: It can be reduced back to the corresponding phosphine using reducing agents like lithium aluminum hydride.
Substitution: The butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, aryl halides, in the presence of bases like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Higher oxidation state phosphine oxides.
Reduction: Butyl(diphenyl)phosphine.
Substitution: Various substituted phosphine oxides depending on the substituent used.
Applications De Recherche Scientifique
Butyl(diphenyl)phosphine oxide has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis. Its ability to stabilize metal complexes makes it valuable in the development of new catalytic systems.
Biology: It is used in the study of enzyme mechanisms and as a probe for investigating biological phosphorus metabolism.
Industry: It is used in the synthesis of flame retardants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism by which butyl(diphenyl)phosphine oxide exerts its effects depends on its application. In catalysis, it acts as a ligand, coordinating to metal centers and stabilizing reactive intermediates. In biological systems, it can interact with enzymes and other proteins, affecting their function and activity. The molecular targets and pathways involved vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Butyl(diphenyl)phosphine oxide can be compared with other similar compounds such as:
Diphenylphosphine oxide: Lacks the butyl group, making it less hydrophobic and potentially less effective in certain applications.
Triphenylphosphine oxide: Contains three phenyl groups, making it more rigid and less flexible in coordination chemistry.
Butylphosphine oxide: Lacks the phenyl groups, making it less effective in stabilizing metal complexes.
The uniqueness of butyl(diphenyl)phosphine oxide lies in its combination of hydrophobicity from the butyl group and the stabilizing effect of the phenyl groups, making it versatile in various applications.
Propriétés
Numéro CAS |
4233-13-0 |
|---|---|
Formule moléculaire |
C16H19OP |
Poids moléculaire |
258.29 g/mol |
Nom IUPAC |
[butyl(phenyl)phosphoryl]benzene |
InChI |
InChI=1S/C16H19OP/c1-2-3-14-18(17,15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13H,2-3,14H2,1H3 |
Clé InChI |
ZEYULRWCONMDRY-UHFFFAOYSA-N |
SMILES canonique |
CCCCP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bicyclo[2.2.1]hept-2-ene-2,3-dicarboxylic acid](/img/structure/B11965823.png)
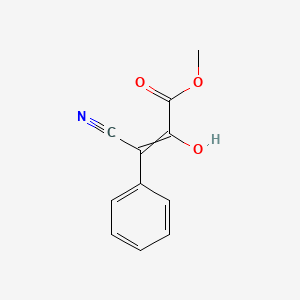
![(5Z)-5-[(3-{4-[(2-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11965826.png)
![2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-ethylphenyl)methylidene]acetohydrazide](/img/structure/B11965831.png)
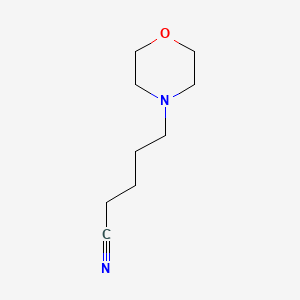
![2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide](/img/structure/B11965838.png)
![2-methylpropyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-2-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11965852.png)
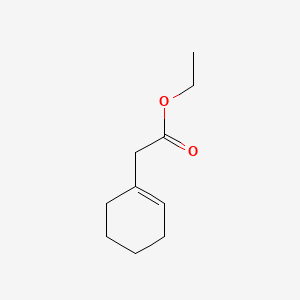

![Propanamide,N'-(1-methyl-1,2-ethanediyl)bis[3-[(methylsulfonyl)oxy]-](/img/structure/B11965868.png)
![(5Z)-5-{[3-(4-Ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-hexyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11965882.png)


